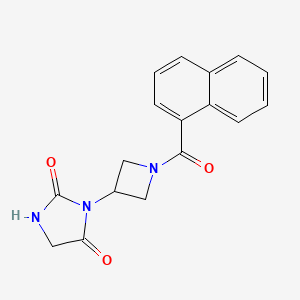
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
TAK-659 targets the N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide pathway, which is involved in the activation of B-cell receptors (BCRs) and other immune receptors. N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 inhibits N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide by binding to its kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell activation and proliferation, induce apoptosis, and modulate the immune response. In cancer cells, TAK-659 has been shown to induce cell death and sensitize cells to chemotherapy and other targeted therapies. In autoimmune diseases, TAK-659 has been shown to reduce inflammation and autoantibody production. TAK-659 has also been shown to modulate the immune response in allergic and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and low toxicity. However, TAK-659 has some limitations, including its limited solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One direction is to explore its potential use in combination with other targeted therapies or chemotherapy for the treatment of cancer. Another direction is to investigate its use in the treatment of other autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of TAK-659 to improve its efficacy and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the synthesis of the thiazole and benzamide moieties, followed by coupling and sulfonation reactions. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and allergic rhinitis.
Propiedades
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-24(2,3)19-11-9-17(10-12-19)21-16-31-23(25-21)26-22(28)18-7-6-8-20(15-18)32(29,30)27-13-4-5-14-27/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKPDNGOMXTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)
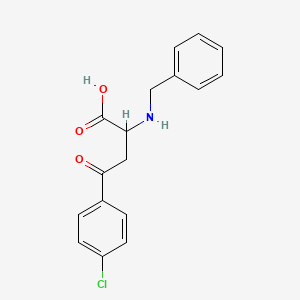
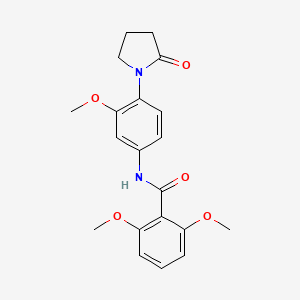

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)
![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)
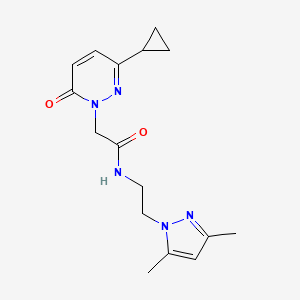
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)
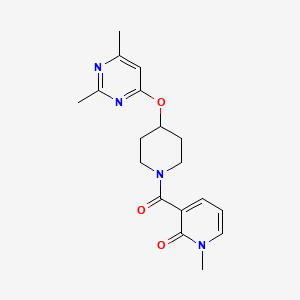
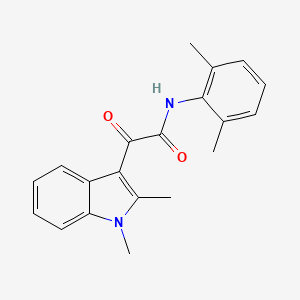
![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2618165.png)
